4-[4-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine
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Overview
Description
4-[4-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine is a complex organic compound that features a trifluoromethyl group, a piperazine ring, a pyrimidine ring, and a morpholine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Trifluoromethylphenyl Intermediate: The synthesis begins with the preparation of the trifluoromethylphenyl intermediate through a Friedel-Crafts alkylation reaction.
Piperazine Ring Formation: The intermediate is then reacted with piperazine to form the piperazine ring.
Pyrimidine Ring Formation: The piperazine intermediate is further reacted with a pyrimidine derivative to form the pyrimidine ring.
Morpholine Ring Formation: Finally, the compound is completed by introducing the morpholine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Flumatinib: Another tyrosine kinase inhibitor with a similar structure and mechanism of action.
Uniqueness
4-[4-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C20H24F3N5O |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
4-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C20H24F3N5O/c21-20(22,23)17-3-1-16(2-4-17)15-26-7-9-27(10-8-26)18-5-6-24-19(25-18)28-11-13-29-14-12-28/h1-6H,7-15H2 |
InChI Key |
PCPFJQNGJUPECV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)C3=NC(=NC=C3)N4CCOCC4 |
Origin of Product |
United States |
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